molecular formula C8H17NO2 B1526905 3-[(2-Methoxyethoxy)methyl]pyrrolidine CAS No. 1220024-97-4

3-[(2-Methoxyethoxy)methyl]pyrrolidine

Cat. No. B1526905
CAS RN: 1220024-97-4
M. Wt: 159.23 g/mol
InChI Key: OYMPLWUGFWDEPK-UHFFFAOYSA-N
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Description

“3-[(2-Methoxyethoxy)methyl]pyrrolidine” is a chemical compound with the CAS Number: 1220024-97-4 . It has a molecular weight of 159.23 and is typically stored at room temperature . The compound is in liquid form .


Molecular Structure Analysis

The IUPAC name for this compound is “3-[(2-Methoxyethoxy)methyl]pyrrolidine” and its InChI Code is "1S/C8H17NO2/c1-10-4-5-11-7-8-2-3-9-6-8/h8-9H,2-7H2,1H3" . This indicates the compound’s molecular structure and arrangement of atoms.


Physical And Chemical Properties Analysis

“3-[(2-Methoxyethoxy)methyl]pyrrolidine” is a liquid at room temperature .

Scientific Research Applications

Synthesis and Photophysical Properties

The first notable application is in the synthesis of novel bisarylmethylidenes of 2-methoxy-2-methyl-1,3-dioxan-5-one, where pyrrolidine is used as a catalyst in the synthesis process. This method highlights pyrrolidine derivatives' role in facilitating chemical reactions, leading to compounds with distinct photophysical properties, indicating potential applications in materials science and sensor development (Mojtahedi et al., 2017).

Agrochemical and Medicinal Compound Precursors

Another significant application is the synthesis of 5-methoxylated 3-pyrrolin-2-ones from chlorinated pyrrolidin-2-ones, demonstrating the utility of pyrrolidine derivatives in generating functionalized compounds that can serve as precursors for agrochemicals or medicinal compounds (Ghelfi et al., 2003).

Antibacterial and Antimycobacterial Activities

Further research demonstrates the application of pyrrolidine derivatives in the realm of bioactive compounds. For instance, the rearrangement of pyrrolidino[3,4-c]pyrrolidine to pyrrolidino[3,4-b]pyrrolidine using sodium methoxide as a base is studied for its potential in generating candidates with antibacterial and antimycobacterial activities, indicating the role of pyrrolidine derivatives in developing new therapeutic agents (Belveren et al., 2018).

Catalysis and Polymerization

Additionally, pyrrolidine derivatives find applications in catalysis and material science, as demonstrated by their use in the methylation of pyridines and the synthesis of aluminum complexes for ring-opening polymerization. These studies highlight the versatility of pyrrolidine derivatives in catalyzing chemical reactions and their potential applications in polymer science (Grozavu et al., 2020; Kireenko et al., 2015).

Safety and Hazards

This compound is considered hazardous and has several hazard statements including H226, H302, H314, H335 . These codes correspond to various hazards such as being flammable, harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

While specific future directions for “3-[(2-Methoxyethoxy)methyl]pyrrolidine” are not mentioned, pyrrolidine-based molecules are being studied for their potential in drug development, organic synthesis, and materials science . This suggests that “3-[(2-Methoxyethoxy)methyl]pyrrolidine” could also have promising applications in these areas.

properties

IUPAC Name

3-(2-methoxyethoxymethyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-10-4-5-11-7-8-2-3-9-6-8/h8-9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYMPLWUGFWDEPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCC1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Methoxyethoxy)methyl]pyrrolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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